Fast blue BB salt

Overview

Description

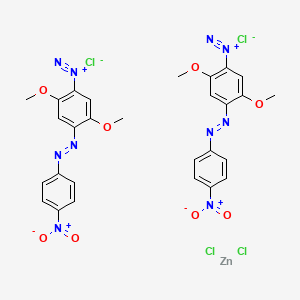

Fast Blue BB Salt, also known as Cl Azoic diazo 20 (Cl 37175), is a diazonium salt that possesses a lipophilic amine lipophilic with an aromatic system of moderate size . It is commercially available as the zinc chloride double salt . It is used as a common coloring agent for TLC (thin layer chromatography) analysis of cannabis and is also suitable for histochemistry studies .

Synthesis Analysis

The electrochemical synthesis of arylsulfonyl-fast blue BB derivatives was carried out via the controlled-potential oxidation of FBBB in the presence of arylsulfinic acids, in an undivided cell in a water/ethanol mixture using a carbon anode .

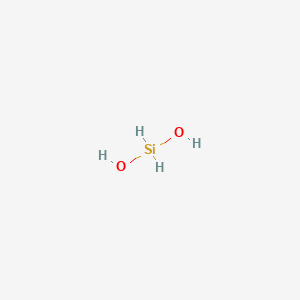

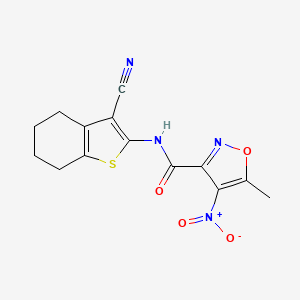

Molecular Structure Analysis

Fast Blue BB Salt has a molecular formula of C17H20N2O3 . It is a diazonium salt that possesses a lipophilic amine lipophilic with an aromatic system of moderate size . It is commercially available as the zinc chloride double salt .

Chemical Reactions Analysis

Fast Blue BB salt is used for the quantification of total phenolics in food matrices . The chemical structure, especially the stereochemistry of the -OH group, plays an important role in the coupling reaction with FB salt .

Physical And Chemical Properties Analysis

Fast Blue BB Salt has a molecular weight of 475.5 g/mol . It is soluble in water .

Scientific Research Applications

Biochemistry: Substrate for β-Glycosidase

Fast Blue BB salt: is commonly used as a substrate for the enzyme β-glycosidase . In biochemical assays, it reacts with 6-bromo-2-napthol-β-d-glucopyranoside, which is cleaved by β-glycosidases into d-glucose and 6-bromo-2-napthol. The resulting 6-bromo-2-napthol then couples with Fast Blue BB salt to produce a reddish dye, facilitating the visual detection of enzyme activity.

Molecular Biology: Antioxidant Phenolics Analysis

In molecular biology, Fast Blue BB salt has been optimized for use in assays to measure total phenolic contents (TPCs) in various samples . This application is particularly important for the comparative analysis of antioxidant phenolics, which are vital for understanding the oxidative stress response in biological systems.

Neuroscience: Myelin Observation

Neuroscientists utilize Fast Blue BB salt for staining myelin in light microscopy studies . This application is crucial for researching myelin-related neurological disorders and assessing the integrity of myelinated fibers in the central nervous system.

Pharmacology: Enzyme Histochemistry

In pharmacological research, Fast Blue BB salt is employed in enzyme histochemistry to demonstrate the activities of beta-glucuronidase, various peptidases, and proteases . This allows for the investigation of enzyme distribution and activity within tissues, which is essential for drug development and understanding disease pathology.

Histology: Staining of Enterochromaffin Cells

Histologists use Fast Blue BB salt for the staining of enterochromaffin cells . These cells are part of the endocrine system and are found in the gut, playing a role in the secretion of serotonin. Staining these cells is important for studies related to gastrointestinal health and diseases.

Clinical Research: Diagnostic Assays

In clinical research, Fast Blue BB salt is applied in diagnostic assays for the manufacturing of hematology and histology components . It serves as a critical tool for the visualization of cellular components, aiding in the diagnosis and research of various blood disorders and pathological conditions.

Mechanism of Action

Target of Action

Fast Blue BB Salt primarily targets enzymes such as β-glycosidase , alkaline phosphatase , and acetylcholinesterase . These enzymes play crucial roles in various biochemical processes. For instance, β-glycosidase is involved in the hydrolysis of glycosidic bonds in complex sugars, while alkaline phosphatase is essential in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

Fast Blue BB Salt interacts with its targets through a process known as diazotization . In the presence of these enzymes, Fast Blue BB Salt couples with specific substrates that are cleaved by the enzymes . For example, in the presence of β-glycosidase, two moles of 6-bromo-2-napthol-β-d-glucopyranoside are cleaved into two moles of d-glucose and two moles of 6-bromo-2-napthol . These moles of 6-bromo-2-napthol then couple with one mole of Fast Blue BB Salt .

Biochemical Pathways

The action of Fast Blue BB Salt affects several biochemical pathways. The cleavage of substrates by enzymes like β-glycosidase leads to the production of d-glucose and 6-bromo-2-napthol . These products can then participate in other biochemical reactions, influencing various pathways. For instance, d-glucose is a key player in energy metabolism pathways.

Result of Action

The result of Fast Blue BB Salt’s action is the formation of a colored compound. For instance, the coupling of 6-bromo-2-napthol with Fast Blue BB Salt results in the formation of a reddish-colored dye . This color change is often used to visualize the presence and activity of targeted enzymes in histological sections .

Action Environment

The action, efficacy, and stability of Fast Blue BB Salt can be influenced by various environmental factors. For instance, its solubility in water can affect its availability for enzymatic reactions . Additionally, factors such as pH and temperature can impact the activity of the enzymes it targets, thereby influencing its overall action.

Safety and Hazards

Fast Blue BB Salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe vapors/dust .

Future Directions

Fast Blue BB salt is used as a general substrate for β-glycosidase and is suitable for the staining of enterochromaffin . Its applications are seen in enzyme histochemistry and are suitable for the histochemical demonstration of beta-glucuronidase activities, and various peptidases and proteases . Future research could explore more applications of Fast Blue BB salt in different fields.

properties

IUPAC Name |

4-benzamido-2,5-diethoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFRFQODFZBKTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl4N6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fast blue BB salt | |

CAS RN |

5486-84-0 | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(benzoylamino)-2,5-diethoxybenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)

![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)